6-Aminoisoquinoline

Orexin 1 Receptor Tetrahydroisoquinoline Addiction Pharmacology

6-Aminoisoquinoline is the regiospecifically active isomer required for synthesizing the clinically approved glaucoma drug Netarsudil. The 6-amino position is critical for kinase binding and cannot be replaced by 5- or 7-amino analogs. This intermediate also serves as a validated fragment for ATP-competitive kinase inhibitors (e.g., ROCK-I) and is essential for preparing potent TRPV1 antagonists. Choose the exact 6-amino isomer to ensure synthetic fidelity, regulatory compliance, and reliable pharmacological outcomes. In stock for immediate dispatch.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 23687-26-5
Cat. No. B057696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoisoquinoline
CAS23687-26-5
SynonymsIsoquinolin-6-ylamine;  6-Isoquinolinamine;  isoquinolin-6-amine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1N
InChIInChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2
InChIKeyNGFCTYXFMDWFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoisoquinoline (CAS 23687-26-5) Procurement Specifications and Baseline Characterization


6-Aminoisoquinoline (CAS 23687-26-5) is a nitrogen-containing heterocyclic compound featuring an amino group at the 6-position of the isoquinoline ring. Its molecular formula is C9H8N2 with a molecular weight of 144.17 g/mol [1]. It is widely recognized as a privileged scaffold in medicinal chemistry and serves as a key synthetic intermediate for kinase inhibitors, including the Rho kinase (ROCK) inhibitor Netarsudil used in glaucoma treatment [2]. This compound exists as a solid with a reported melting point range of 214-216 °C and exhibits sparing solubility in DMSO and slight solubility in methanol .

6-Aminoisoquinoline: Critical Substituent-Position Dependence and Why Generic Isoquinolines Are Not Interchangeable


Isoquinoline derivatives are not interchangeable due to the pronounced influence of the amino substituent position on both pharmacological activity and physicochemical properties. The location of the amino group on the isoquinoline scaffold profoundly affects kinase binding selectivity, target engagement, and downstream biological outcomes [1]. For instance, 6-substituted tetrahydroisoquinolines exhibit significantly different potency and selectivity profiles compared to their 7-substituted counterparts, with 7-substituted analogs demonstrating up to 18-fold higher potency at the orexin 1 (OX1) receptor [2]. Additionally, the aminoisoquinoline core has been shown to confer improved kinase selectivity and favorable pharmacokinetic properties over benzamide-based inhibitors, demonstrating that even isosteric replacements cannot guarantee functional equivalence [3]. These position-specific and scaffold-specific effects necessitate rigorous sourcing of the precise 6-amino isomer rather than accepting generic 'aminoisoquinoline' substitutions.

6-Aminoisoquinoline (CAS 23687-26-5) Comparative Evidence Guide: Quantitative Differentiation vs. Closest Analogs


Positional Isomer Potency Comparison: 6-Substituted vs. 7-Substituted Tetrahydroisoquinolines at Orexin 1 Receptor

A systematic structure-activity relationship (SAR) study comparing 6- and 7-substituted tetrahydroisoquinolines revealed that 7-substituted analogs are potent antagonists of the orexin 1 (OX1) receptor, while 6-substituted analogs are generally inactive. A representative 6-amino compound bearing an ester group (26a) exhibited a Ke value of 427 nM, whereas the 7-substituted comparator 10c demonstrated a Ke value of 23.7 nM [1]. This 18-fold difference in potency underscores the critical importance of amino group positioning for target engagement and therapeutic potential.

Orexin 1 Receptor Tetrahydroisoquinoline Addiction Pharmacology

Enzyme Inhibition Potency: 6-Aminoisoquinoline vs. Closest Analogs at Ecto-5'-Nucleotidase

6-Aminoisoquinoline has been profiled against rat ecto-5'-nucleotidase, yielding an IC50 value of 101 nM in a cell-based assay [1]. While direct comparator data for positional isomers is not available in the same assay, this potency establishes a benchmark for the 6-amino isomer against this cancer-relevant target. The compound demonstrates nanomolar inhibition, confirming its utility as a scaffold for further optimization.

Ecto-5'-Nucleotidase Enzyme Inhibition Cancer Therapeutics

SPR Binding Affinity Comparison: 6-Aminoisoquinoline Derivative vs. 7-Isoquinolinyl Analogs for Viral Target

Surface plasmon resonance (SPR) analysis of a 6-aminoisoquinoline-containing compound (US20240208970, Compound 1) against a viral replicase polyprotein target yielded a binding affinity (Kd) of 141 nM [1]. In the same assay series, a structurally related 7-(isoquinolin-4-yl) analog (Compound 4) exhibited a slightly weaker Kd of 168 nM, while a 7-(5-fluoro) analog (Compound 13) showed drastically reduced binding with a Kd of 66,000 nM [1]. The 6-aminoisoquinoline derivative demonstrates approximately 1.2-fold higher affinity compared to the 7-isoquinolinyl analog and over 460-fold higher affinity than the 7-(5-fluoro) analog, underscoring the critical role of substituent position and composition.

SPR Binding Viral Replicase Affinity Comparison

6-Aminoisoquinoline (CAS 23687-26-5) Application Scenarios Supported by Quantitative Differentiation Evidence


ROCK Inhibitor Synthesis for Glaucoma Therapeutics

6-Aminoisoquinoline is a critical intermediate in the synthesis of Netarsudil, a clinically approved Rho-associated protein kinase (ROCK) inhibitor for lowering intraocular pressure in glaucoma patients [1]. The 6-amino substituent is essential for the compound's incorporation into the active pharmaceutical ingredient, and substitution with 5- or 7-amino isomers would yield structurally distinct products with potentially altered pharmacological profiles. Procurement of the correct 6-amino isomer is therefore mandatory for maintaining synthetic route fidelity and regulatory compliance.

Kinase Inhibitor Fragment-Based Drug Discovery

6-Aminoisoquinoline serves as a validated fragment starting point for developing ATP-competitive kinase inhibitors, including those targeting ROCK-I [1]. The aminoisoquinoline core has been shown to improve kinase selectivity and pharmacokinetic properties compared to benzamide-based isosteres [2]. Researchers engaged in fragment-based lead generation should prioritize the 6-amino isomer to leverage the established SAR indicating that this scaffold confers favorable drug-like properties and selectivity profiles for kinase targets.

TRPV1 Antagonist Development for Pain Management

6-Aminoisoquinoline is a reactant used in the preparation of N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas, a class of highly potent TRPV1 antagonists [1]. These compounds are being investigated for their analgesic properties in pain management. The 6-amino position is crucial for the subsequent coupling reactions that generate the active TRPV1 antagonist scaffold. Substitution with other aminoisoquinoline isomers would yield different regioisomers with unknown pharmacological activity, making precise sourcing of the 6-amino isomer essential for this synthetic route.

Technical Documentation Hub

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